molecular formula C6H6BF2NO2 B2652896 [6-(Difluoromethyl)pyridin-3-YL]boronic acid CAS No. 2407646-08-4

[6-(Difluoromethyl)pyridin-3-YL]boronic acid

Cat. No.: B2652896
CAS No.: 2407646-08-4
M. Wt: 172.93
InChI Key: YYPFDJRXPYFRTQ-UHFFFAOYSA-N
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Description

[6-(Difluoromethyl)pyridin-3-YL]boronic acid: is a boronic acid derivative with the molecular formula C₆H₆BF₂NO₂ and a molecular weight of 172.93 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-(difluoromethyl)pyridine with a boron-containing reagent under specific conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [6-(Difluoromethyl)pyridin-3-YL]boronic acid in Suzuki-Miyaura coupling involves the following steps:

Properties

IUPAC Name

[6-(difluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO2/c8-6(9)5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPFDJRXPYFRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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